methyl 5-{[(4-ethylbenzyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate
Description
Methyl 5-{[(4-ethylbenzyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a sulfonamide group at position 5 and a methyl ester at position 4. The sulfonamide moiety is substituted with a 4-ethylbenzylamine linker, which confers unique steric and electronic properties.
Properties
IUPAC Name |
methyl 5-[(4-ethylphenyl)methylsulfamoyl]-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-3-10-4-6-11(7-5-10)8-16-22(19,20)13-12(9-15-17-13)14(18)21-2/h4-7,9,16H,3,8H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWXRSFPQRIAEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=NN2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-{[(4-ethylbenzyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound is structurally characterized by the presence of a pyrazole ring, a sulfonamide group, and an ethylbenzyl substituent, which may contribute to its pharmacological properties. This article aims to summarize the biological activity of this compound based on existing research findings, including its mechanisms of action, efficacy in various biological contexts, and safety profile.
- Molecular Formula : C14H17N3O4S
- Molecular Weight : 323.37 g/mol
- CAS Number : Not available
- Purity : >90%
The biological activity of this compound is hypothesized to be linked to its ability to interact with specific molecular targets within cells. Research indicates that pyrazole derivatives often exhibit inhibitory effects on various kinases and receptors involved in cancer progression and inflammation. The sulfonamide moiety is known to enhance binding affinity to target proteins, potentially leading to increased efficacy against certain diseases .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of cell proliferation in various cancer cell lines:
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| NCI-H520 (Lung) | 19 | FGFR inhibition |
| SNU-16 (Gastric) | 59 | FGFR inhibition |
| KATO III (Gastric) | 73 | FGFR inhibition |
These findings suggest that the compound may act as a pan-FGFR inhibitor, targeting both wild-type and mutant forms of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound may exhibit anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways by inhibiting cytokine production and reducing oxidative stress in cells. This could be beneficial in treating conditions characterized by chronic inflammation .
Safety Profile
According to the safety data sheet provided by AK Scientific, this compound poses certain hazards:
- Skin Irritation : Category 2
- Eye Irritation : Category 2A
- Respiratory Irritation : Category 3
Precautionary measures include avoiding skin and eye contact and using appropriate personal protective equipment during handling .
Case Studies
A notable study involved the synthesis and evaluation of a series of pyrazole derivatives, including this compound. The study reported promising results regarding the compound's ability to inhibit tumor growth in preclinical models. The structure-activity relationship (SAR) analysis indicated that modifications in the substituents significantly affected biological activity, emphasizing the importance of chemical structure in drug development .
Scientific Research Applications
Medicinal Chemistry
Methyl 5-{[(4-ethylbenzyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarities with known pharmaceuticals.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi. The sulfonamide group is particularly noted for enhancing antimicrobial efficacy through mechanisms involving inhibition of folic acid synthesis .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects, similar to other pyrazole derivatives that have been shown to inhibit cyclooxygenase (COX) enzymes. This inhibition can reduce the production of pro-inflammatory mediators, making it a candidate for developing anti-inflammatory drugs .
Agricultural Applications
The compound may find applications in agriculture as a pesticide or herbicide due to its biological activity against plant pathogens.
Fungicidal Properties
Studies on related pyrazole compounds indicate that they can be effective against fungal pathogens affecting crops. This compound could potentially be developed into a fungicide that targets specific fungal species while minimizing harm to beneficial organisms .
Material Science
The unique chemical structure of this compound lends itself to applications in material science, particularly in the development of polymers and coatings.
Polymer Synthesis
Incorporating this compound into polymer matrices could enhance the thermal and mechanical properties of the resulting materials. The presence of the sulfonamide group may provide additional functionality that can be exploited in creating smart materials with responsive characteristics .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure and Substituent Analysis
The pyrazole ring serves as a common scaffold in many bioactive compounds. Key structural differences among analogues lie in substituent patterns at positions 1, 4, and 5:
- Position 5: The target compound’s [(4-ethylbenzyl)amino]sulfonyl group contrasts with simpler sulfonyl or methylsulfanyl groups in analogues (e.g., ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate ).
- Position 4 : The methyl ester in the target compound differs from ethyl esters in analogues (e.g., compounds), which may influence metabolic stability and hydrolysis rates.
- Position 1 : Unlike N-1-substituted pyrazoles (e.g., 1-phenyl derivatives in ), the target compound retains a hydrogen at N-1 (1H-pyrazole), possibly affecting conformational flexibility and target binding.
Comparative Data Table
Preparation Methods
Hydrazine-Cyanoacetate Condensation
The reaction between methyl hydrazine and ethoxymethylene ethyl cyanoacetate in toluene forms the pyrazole backbone. This method, detailed in patent CN105646357A, proceeds as follows:
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Reactants :
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Ethoxymethylene ethyl cyanoacetate
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40% methyl hydrazine aqueous solution
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Toluene (solvent)
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Conditions :
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Temperature: 22–30°C during methyl hydrazine addition, followed by reflux (≈110°C) for 2 hours.
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Cooling to 9–10°C induces crystallization.
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Yield : >85% for 5-amino-1-methyl-1H-pyrazole-4-carboxylate derivatives.
This approach emphasizes solvent choice (toluene) to enhance solubility and reduce side reactions. The methyl ester group is introduced early, simplifying downstream functionalization.
Sulfonation at Position 5
Introducing the sulfonyl group at position 5 of the pyrazole ring is critical. Chlorosulfonation followed by amination is the most reliable pathway.
Chlorosulfonation Reaction
The pyrazole intermediate reacts with chlorosulfonic acid to form the sulfonyl chloride derivative:
-
Reactants :
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Methyl 5-amino-1H-pyrazole-4-carboxylate
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Chlorosulfonic acid (excess)
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-
Conditions :
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Temperature: 0–5°C (controlled to prevent decomposition).
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Solvent: Dichloromethane or ethyl acetate.
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Product : Methyl 5-chlorosulfonyl-1H-pyrazole-4-carboxylate.
This step requires careful stoichiometry to avoid over-sulfonation. The use of aprotic solvents minimizes hydrolysis of the sulfonyl chloride.
Amination with 4-Ethylbenzylamine
The sulfonyl chloride intermediate reacts with 4-ethylbenzylamine to form the target sulfonamide.
Sulfonamide Coupling
-
Reactants :
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Methyl 5-chlorosulfonyl-1H-pyrazole-4-carboxylate
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4-Ethylbenzylamine
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Base (e.g., triethylamine or pyridine)
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Conditions :
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Temperature: Room temperature (20–25°C).
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Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
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Mechanism :
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The base neutralizes HCl, driving the reaction toward sulfonamide formation.
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Purification and Characterization
Final purification ensures high purity (>90%), as required for research applications.
Crystallization
Chromatographic Methods
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Column : Silica gel (230–400 mesh).
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Eluent : Ethyl acetate/hexane (1:2).
Comparative Analysis of Methods
Key Observations :
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Patent methods prioritize industrial scalability, favoring toluene and aqueous workups.
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Laboratory-scale syntheses (e.g.,) use chlorosulfonic acid but face challenges in handling corrosive reagents.
Challenges and Optimization Strategies
Regioselectivity in Pyrazole Formation
Sulfonation Side Reactions
Amine Availability
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Issue : Commercial 4-ethylbenzylamine is costly.
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Alternative : Synthesize via reductive amination of 4-ethylbenzaldehyde with ammonia.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 5-{[(4-ethylbenzyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 5-amino-1H-pyrazole-4-carboxylate derivatives with sulfonyl chlorides (e.g., 4-ethylbenzylsulfonyl chloride) under basic conditions (e.g., K₂CO₃ in ethanol) . Intermediates are typically characterized using IR spectroscopy (to confirm sulfonamide N–H stretches at ~3300 cm⁻¹), ¹H/¹³C NMR (to verify substituent integration and coupling patterns), and mass spectrometry (for molecular ion confirmation) . Elemental analysis ensures purity (>95%) .
Q. How is the purity of the compound validated, and what analytical techniques are critical for quality control?
- Methodological Answer : Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and thin-layer chromatography (TLC) using silica gel plates. High-resolution mass spectrometry (HRMS) confirms molecular weight, while differential scanning calorimetry (DSC) evaluates thermal stability and crystallinity . Impurity profiling via LC-MS identifies byproducts, such as unreacted sulfonyl chloride or desulfonated intermediates .
Q. What preliminary biological assays are recommended to screen for analgesic or anti-inflammatory activity?
- Methodological Answer : Use in vivo models like carrageenan-induced paw edema in rats (for anti-inflammatory activity) and acetic acid-induced writhing tests in mice (for analgesia). Dose-response curves (10–100 mg/kg, oral) are compared to standard drugs (e.g., ibuprofen). Ex vivo COX-1/COX-2 inhibition assays (using human whole blood) can elucidate mechanism of action .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the reactivity of the sulfonamide group in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p) basis set) model the electron density of the sulfonamide group to predict nucleophilic/electrophilic sites. Solvent effects (e.g., ethanol) are incorporated via the polarizable continuum model (PCM). Fukui indices identify regions prone to electrophilic attack, aiding in rational design of derivatives .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : Variable-temperature NMR (VT-NMR) can distinguish dynamic processes (e.g., rotamerism in the sulfonamide group). 2D NMR techniques (COSY, HSQC, HMBC) clarify through-space (NOESY) and through-bond correlations. X-ray crystallography provides definitive structural confirmation, as demonstrated for analogous ethyl pyrazole carboxylates .
Q. How does substituent variation (e.g., 4-ethylbenzyl vs. 4-fluorobenzyl) impact biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies involve synthesizing analogs with modified aryl groups (e.g., 4-fluorobenzyl, 4-chlorobenzyl) and testing them in parallel bioassays. Comparative molecular field analysis (CoMFA) correlates steric/electronic properties (logP, Hammett constants) with IC₅₀ values to optimize substituents .
Q. What reaction conditions maximize yield during the sulfonylation step?
- Methodological Answer : Optimize solvent polarity (e.g., DMF for solubility vs. THF for selectivity), temperature (0–25°C to minimize side reactions), and stoichiometry (1.2 equivalents of sulfonyl chloride). Catalytic DMAP (4-dimethylaminopyridine) accelerates the reaction. Post-reaction quenching with ice water precipitates the product, which is recrystallized from ethanol .
Q. How can in silico docking studies guide target identification for this compound?
- Methodological Answer : Use AutoDock Vina or Schrödinger Glide to dock the compound into protein targets (e.g., COX-2, carbonic anhydrase). Molecular dynamics simulations (AMBER or GROMACS) assess binding stability. Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonds with Arg120 in COX-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
